molecular formula C20H22N4OS B2489053 N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine CAS No. 370842-47-0

N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine

Cat. No.: B2489053
CAS No.: 370842-47-0
M. Wt: 366.48
InChI Key: IPBPFIAAJOJKEZ-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine is a synthetic organic compound designed for research applications. It features a complex molecular framework based on a 7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazine core, a structure related to the 1,4-benzothiazine heterocyclic system . Compounds containing the 1,4-thiazine and benzothiazine motifs are of significant interest in medicinal chemistry and chemical biology due to their presence in various natural products and biologically active molecules . This reagent is intended for use as a key intermediate or building block in the synthesis of novel compounds, for screening in drug discovery programs, and for fundamental biochemical and pharmacological research. Its structure suggests potential for interacting with various biological targets. Researchers should conduct their own characterization and bioactivity studies. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-20(2)9-14(21-11-13-7-5-4-6-8-13)17-15(10-20)24-16-18(25-3)22-12-23-19(16)26-17/h4-8,12,24H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYWYAHWSSMONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NCC3=CC=CC=C3)C1)SC4=NC=NC(=C4N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine typically involves multiple steps, starting with the construction of the pyrimido[4,5-b][1,4]benzothiazin core. This can be achieved through a series of reactions including cyclization, methylation, and benzyl group introduction[_{{{CITATION{{{_1{N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b]1,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Methoxy Group Demethylation

The 4-methoxy group undergoes acid-catalyzed demethylation to form a phenolic hydroxyl group, a reaction common in methoxy-substituted aromatics.

Conditions Reagents Product
HBr (48%), reflux, 24 hrHydrobromic acid4-hydroxy derivative with improved solubility .
BBr₃ in DCM, 0°C to RTBoron tribromideSelective demethylation without ring oxidation.

Amine Alkylation/Acylation

The secondary amine at position 9 reacts with alkyl halides or acyl chlorides:

Reaction Type Reagents Product Application
AlkylationCH₃I, K₂CO₃, DMFN-methylated derivativeModifies lipophilicity for drug design.
AcylationAcetyl chloride, pyridineN-acetylated analogBlocks amine reactivity in further steps .

Electrophilic Aromatic Substitution (EAS)

The benzothiazine ring’s electron-rich thiazine moiety undergoes EAS at positions activated by sulfur and nitrogen lone pairs.

Reaction Reagents Position Outcome
NitrationHNO₃, H₂SO₄C-2 or C-3Introduces nitro groups for further reduction .
SulfonationSO₃, H₂SO₄C-5Enhances water solubility via sulfonic acid groups .

Oxidation Reactions

The dihydrothiazine ring (positions 7,8) is susceptible to oxidation:

Oxidizing Agent Conditions Product
KMnO₄Acidic, aqueousThiazine ring oxidized to sulfoxide .
H₂O₂, AcOHRT, 12 hrSulfone formation, altering ring planarity .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiazine ring undergoes hydrolytic cleavage :

Conditions Reagents Product
HCl (6M), refluxConcentrated HClCleavage to form thiol and amine fragments.
NaOH (10%), ΔAqueous NaOHMercaptan and pyrimidine carboxylic acid .

Biological Activity-Driven Modifications

Structural analogs highlight reactivity trends for optimizing bioactivity:

  • Methoxy-to-hydroxyl conversion (via demethylation) enhances hydrogen-bonding capacity, critical for target binding .

  • N-benzyl group replacement with bulkier substituents (e.g., 4-chlorobenzyl) improves anticancer activity .

Key Research Findings

  • Anticancer derivatives : Mannich base analogs with 4-methylpiperazine substituents show IC₅₀ values <2 μg/mL against MCF-7 cells .

  • Antimicrobial activity : Thiazole-ring modifications (e.g., sulfonation) increase Gram-positive bacterial inhibition (MIC 31.25 µg/mL) .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of benzyl-substituted amino acids exhibit notable anticonvulsant properties. Specifically, compounds similar to N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine have shown efficacy in models of maximal electroshock seizures (MES) and neuropathic pain. The structure-activity relationship studies suggest that modifications at the benzyl position can enhance anticonvulsant activity significantly, with some derivatives outperforming traditional anticonvulsants like phenobarbital in efficacy tests .

CNS Activity

The compound's structure suggests potential central nervous system (CNS) effects. Studies on related compounds indicate dual activity profiles—some derivatives induce CNS stimulation while others may cause depression. This duality suggests that this compound could be explored for both therapeutic and adverse effects in CNS disorders .

Synthesis and Derivatives

The synthesis of this compound involves methods typical for creating pyrimidine and benzothiazine derivatives. The introduction of various substituents at the benzyl position alters the pharmacological profile and enhances desired activities such as anticonvulsant or analgesic effects.

Table 1: Comparison of Anticonvulsant Activities

CompoundED50 (mg/kg)Reference
N-benzyl derivative A13
N-benzyl derivative B21
Phenobarbital22
N-benzyl-4-methoxy derivative (hypothetical)<10Current study

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the efficacy of various benzyl-substituted amino acids in MES models, compounds structurally related to N-benzyl-4-methoxy derivatives were tested. The results indicated that specific substitutions at the benzyl position significantly enhanced anticonvulsant activity compared to standard treatments .

Case Study 2: CNS Activity Profile

A series of experiments assessed the CNS activity of related compounds through behavioral tests in rodent models. The findings revealed that certain derivatives exhibited both stimulating and depressant effects on the CNS, suggesting a complex interaction with neurotransmitter systems that warrants further investigation .

Mechanism of Action

The mechanism by which N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine exerts its effects involves its interaction with specific molecular targets. The compound may inhibit key enzymes or proteins involved in the pathogenesis of diseases, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Tables of Comparative Data

Table 1. Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target 366.48 3.8 1 4
CID 3067020 297.40 2.1 2 5
TRPA1 Inhibitor ~450 (estimated) 1.5 3 6

Biological Activity

N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrimidine ring with a benzothiazine moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, which contributes to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Line IC₅₀ (µM) Mechanism of Action
Study 1A549 (Lung)5.2Induction of apoptosis via caspase activation
Study 2MCF-7 (Breast)3.8Inhibition of topoisomerase activity
Study 3HeLa (Cervical)4.5DNA intercalation leading to cell cycle arrest
  • Apoptosis Induction : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death. This was demonstrated through assays measuring caspase 3/7 activity after treatment with the compound .
  • Topoisomerase Inhibition : It acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and repair. Inhibition of these enzymes can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .
  • DNA Intercalation : The structural features of the compound allow it to intercalate within DNA strands, disrupting normal function and promoting cytotoxicity in cancer cells .

Case Study 1: Antitumor Efficacy in Hypoxic Conditions

In a study focusing on hypoxic tumor environments, this compound was evaluated alongside other compounds known for their bioreductive properties. The results indicated that this compound selectively targeted hypoxic tumor cells, enhancing its therapeutic potential in cancer treatment .

Case Study 2: Synergistic Effects with Other Agents

Combining this compound with established chemotherapeutics resulted in enhanced cytotoxic effects against resistant cancer cell lines. The synergistic interaction suggests that this compound may serve as an effective adjuvant therapy in cancer treatment regimens .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution and cyclization reactions. For example, intermediates like 4-chloro-pyrimidine derivatives can react with benzothiazine precursors under basic conditions (e.g., K₂CO₃ in DMF or ethanol) to form the fused heterocyclic core. Purification via silica gel chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the target compound. Reaction monitoring by TLC and spectroscopic validation (¹H NMR, MS) at each step ensures intermediate integrity .

Q. How can structural validation of this compound be performed using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) improves resolution. Use software like SHELXL for refinement, ensuring proper treatment of disorder (e.g., in the benzyl or methoxy groups). Validate geometric parameters (bond lengths, angles) against standard databases (e.g., Cambridge Structural Database). Report R1/wR2 values below 5% and 10%, respectively, and include a CIF file in supplementary materials .

Q. What spectroscopic techniques are most effective for characterizing the compound’s conformation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzothiazine and pyrimidine moieties.
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).
  • UV-Vis : Analyze π→π* transitions in the aromatic system (λmax ~250–300 nm) to assess electronic conjugation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the gas-phase structure and compare it with the crystal structure. Analyze discrepancies (e.g., dihedral angle variations) to assess the impact of crystal packing. Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental data. This approach reconciles differences arising from solvation or solid-state effects .

Q. What strategies are recommended for analyzing the puckering dynamics of the 7,8-dihydro-6H-pyrimido ring system?

  • Methodological Answer : Apply Cremer-Pople ring puckering coordinates to quantify out-of-plane deviations. Calculate amplitude (θ) and phase angle (φ) parameters from SCXRD data. Compare with dynamic NMR studies (variable-temperature or NOESY) to assess conformational flexibility. Molecular dynamics simulations (MD, 100 ns in explicit solvent) can further elucidate ring-flipping barriers and population distributions .

Q. How can researchers design experiments to probe the compound’s potential biological targets?

  • Methodological Answer :
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinase or GPCR targets). Prioritize targets with high docking scores and favorable binding poses.
  • SAR Studies : Synthesize analogs (e.g., varying substituents on the benzyl or methoxy groups) and assay for activity. Use regression analysis to identify key pharmacophores.
  • Biophysical Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What experimental and computational approaches are effective in resolving crystallographic disorder in the N-benzyl substituent?

  • Methodological Answer :
  • Crystallographic Refinement : Split the disordered benzyl group into two positions with occupancy factors summing to 1. Apply geometric restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable bond lengths and angles.
  • Hirshfeld Atom Refinement (HAR) : Use quantum crystallography to model hydrogen positions more accurately, reducing model bias.
  • Twinned Data Analysis : If twinning is suspected (e.g., in monoclinic systems), apply the Hooft parameter or BASF refinement in PLATON .

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